tert-Butylphosphonic acid
CAS No.: 4923-84-6
Cat. No.: VC2410370
Molecular Formula: C4H9O3P-2
Molecular Weight: 136.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4923-84-6 |
---|---|
Molecular Formula | C4H9O3P-2 |
Molecular Weight | 136.09 g/mol |
IUPAC Name | tert-butyl-dioxido-oxo-λ5-phosphane |
Standard InChI | InChI=1S/C4H11O3P/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7)/p-2 |
Standard InChI Key | OGDSVONAYZTTDA-UHFFFAOYSA-L |
SMILES | CC(C)(C)P(=O)(O)O |
Canonical SMILES | CC(C)(C)P(=O)([O-])[O-] |
Introduction
Chemical Structure and Identification
tert-Butylphosphonic acid consists of a phosphorus atom bonded to a tert-butyl group and two hydroxyl groups, with the phosphorus also forming a double bond with an oxygen atom. The tert-butyl group provides steric bulk that influences the compound's physical properties and reactivity patterns.
Chemical Identifiers
The following table presents the key chemical identifiers for tert-Butylphosphonic acid:
Identifier | Value |
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Chemical Name | tert-Butylphosphonic acid |
CAS Registry Number | 4923-84-6 |
Molecular Formula | C₄H₁₁O₃P |
Molecular Weight | 138.1 g/mol |
Linear Formula | (CH₃)₃CP(O)(OH)₂ |
IUPAC Name | tert-butyl-dioxido-oxo-λ5-phosphane |
InChI | InChI=1S/C4H11O3P/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7)/p-2 |
InChI Key | OGDSVONAYZTTDA-UHFFFAOYSA-L |
Canonical SMILES | CC(C)(C)P(=O)([O-])[O-] |
Physical and Chemical Properties
tert-Butylphosphonic acid exhibits distinct physical and chemical properties that make it useful for various applications. Its relatively high melting point and ability to form hydrogen bonds are particularly noteworthy characteristics.
Physical Properties
The following table summarizes the key physical properties of tert-Butylphosphonic acid:
Property | Value |
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Physical State | Crystalline powder |
Color | White |
Melting Point | 187-192°C |
Boiling Point | 255.4±23.0°C (predicted) |
Density | 1.083 g/cm³ (estimated) |
Refractive Index | 1.448 |
Solubility | Soluble in polar organic solvents |
Flash Point | 108.3°C |
Vapor Pressure | 0.00503 mmHg at 25°C |
These physical properties indicate that tert-Butylphosphonic acid is a stable solid at room temperature with relatively low volatility .
Chemical Properties
tert-Butylphosphonic acid demonstrates several important chemical properties:
Property | Value/Description |
---|---|
pKa Values | pK₁: 2.79; pK₂: 8.88 (25°C) |
Acidity | Diprotic acid (two acidic hydrogen atoms) |
Hydrogen Bonding | Forms strong hydrogen bonds in solid, solution, and gas phases |
Coordination | Can act as a ligand for metal ions through oxygen atoms |
Reactivity | Can undergo esterification, oxidation, reduction, and substitution reactions |
The acid-base properties of tert-Butylphosphonic acid, particularly its pKa values, make it useful in applications requiring specific pH conditions or controlled proton donation .
Structural Characteristics and Hydrogen Bonding
One of the most notable features of tert-Butylphosphonic acid is its ability to form strong hydrogen bonds, leading to the formation of various supramolecular structures depending on conditions.
Crystal Structure
The crystallization of tert-Butylphosphonic acid is solvent-dependent, resulting in different structural arrangements:
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When crystallized from polar solvents such as acetonitrile (CH₃CN) or tetrahydrofuran (THF), it forms a hydrogen-bonded one-dimensional polymer.
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When crystallized from less polar solvents like chloroform (CDCl₃), it forms a hexameric cluster (tBuPO₃H₂)₆·CDCl₃, where six molecules arrange in a cyclic structure held together by hydrogen bonds .
The ability to form different crystal structures based on crystallization conditions demonstrates the compound's structural versatility and the importance of hydrogen bonding in determining its solid-state arrangement.
Solution Behavior
In solution, the aggregation state of tert-Butylphosphonic acid depends on concentration. In chloroform solutions:
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At high concentrations, the hexamer (tBuPO₃H₂)₆ predominates.
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As concentration decreases, smaller aggregates form, eventually reaching the monomeric state at very low concentrations.
This concentration-dependent behavior has been studied using ¹H and ³¹P NMR spectroscopy, providing insights into the hydrogen bonding dynamics in solution .
Theoretical Studies
Density functional theory (DFT) calculations at the B3LYP/6-31G*, B3LYP/6-31+G*, and B3LYP/6-311+G* levels of theory have been performed on various hydrogen-bonded aggregates of tert-Butylphosphonic acid. These calculations reveal:
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The hexameric cluster is energetically favored due to cooperative strengthening of the hydrogen bonds.
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The average hydrogen bond strengths in the hexamer and linear arrays are approximately 42-43 kJ/mol.
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Natural bond orbital (NBO) analyses provide insights into the electronic nature of these hydrogen bonds .
These theoretical studies complement experimental findings and provide atomic-level understanding of the hydrogen bonding behavior of tert-Butylphosphonic acid.
Synthesis Methods
Several methods exist for the synthesis of tert-Butylphosphonic acid, with different approaches offering various advantages depending on scale and available resources.
Direct Synthesis
tert-Butylphosphonic acid can be synthesized by reacting tert-butyl chloride with phosphorus trichloride, followed by hydrolysis. This reaction typically requires the presence of a base such as triethylamine to facilitate the process.
Esterification and Hydrolysis
Another common approach involves:
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First synthesizing the dialkyl ester of tert-butylphosphonic acid.
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Subsequently hydrolyzing the ester groups to obtain the free acid.
This two-step process allows for controlled reaction conditions and can result in high purity products .
Industrial Production
Industrial production methods often involve:
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Large-scale esterification processes.
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Optimized hydrolysis conditions.
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The use of continuous flow reactors to ensure high yield and purity.
Patents describe methods for producing alkylphosphonic acids, including tert-butylphosphonic acid, by decomposing alkylphosphonic acid alkyl esters with hydrogen halides and water .
Applications
tert-Butylphosphonic acid finds applications in various fields due to its unique structure and chemical properties.
Surface Modification
One significant application is in surface modification of metal oxides:
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Forms self-assembled monolayers (SAMs) on dielectric surfaces.
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Binds strongly to titanium dioxide (TiO₂), more strongly than water.
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Creates phosphonic acid-based organic coatings as alternative surface treatments for aluminum and titanium .
Recent research using density functional theory has identified multiple favorable binding modes for tert-butylphosphonic acid on barium titanate TiO₂ surfaces, with binding energies as low as -2.61 eV, indicating strong surface interactions .
Catalysis
tert-Butylphosphonic acid serves as a catalyst for various reactions:
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Transesterification reactions.
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Gas phase polymerization.
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Alcohol reactions.
Its acidic properties make it useful for acid-catalyzed transformations in organic synthesis .
Complex Formation with Metals
The compound can coordinate with metal ions to form various complexes:
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Preparation of dinuclear dicationic vanadium(IV) complexes.
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Formation of borophosphonate cages.
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Creation of hexanuclear copper(II) cages.
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Synthesis of soluble molecular copper(II) phosphonates.
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Coordination with titanium(IV) alkoxides.
A study has reported the synthesis and characterization of penta- and tetra-manganese(III) complexes derived from an assembly system containing tert-butylphosphonic acid, demonstrating its utility in coordination chemistry .
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